N-(furan-2-ylmethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a heterocyclic compound that incorporates furan, pyrrole, and oxadiazole moieties. These structural components are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step reactions. One common method includes the condensation of furan-2-carboxaldehyde with 4-(1H-pyrrol-1-yl)benzohydrazide to form an intermediate hydrazone. This intermediate is then cyclized using a suitable oxidizing agent to yield the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan and pyrrole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
Oxidation Products: Furan-2,3-dione derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted furan and pyrrole derivatives.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid.
Pyrrole Derivatives: Compounds containing the pyrrole ring, such as pyrrole-2-carboxylic acid.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring, such as 1,2,4-oxadiazole-5-carboxylic acid.
Uniqueness
N-[(FURAN-2-YL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of three different heterocyclic rings, which imparts a wide range of biological activities. This structural diversity makes it a versatile compound for various applications in medicinal chemistry and drug design .
Properties
Molecular Formula |
C18H14N4O3 |
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Molecular Weight |
334.3 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C18H14N4O3/c23-17(19-12-15-4-3-11-24-15)18-20-16(21-25-18)13-5-7-14(8-6-13)22-9-1-2-10-22/h1-11H,12H2,(H,19,23) |
InChI Key |
ZHLBLIQXJVNAEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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